molecular formula C9H8BrF3O B7892113 1-Bromo-4-(3,3,3-trifluoropropoxy)benzene

1-Bromo-4-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B7892113
M. Wt: 269.06 g/mol
InChI Key: IIDNPKMLRFCLKV-UHFFFAOYSA-N
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Description

1-Bromo-4-(3,3,3-trifluoropropoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a brominated aromatic compound with a trifluoropropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(3,3,3-trifluoropropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-hydroxybenzene with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3,3,3-trifluoropropoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoropropoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Bromo-4-(3,3,3-trifluoropropoxy)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-4-(3,3,3-trifluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDNPKMLRFCLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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